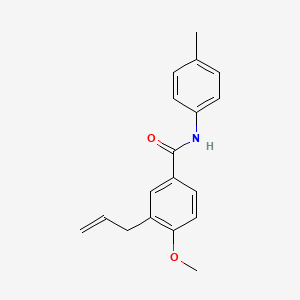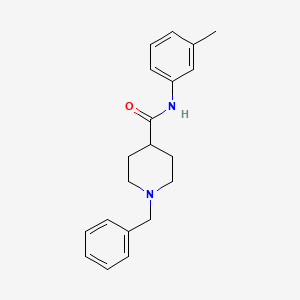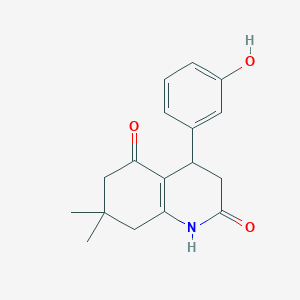![molecular formula C16H25N3O4S B4435447 1-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B4435447.png)
1-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide
Übersicht
Beschreibung
1-[(Dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide, also known as DMAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound belongs to the class of piperidinecarboxamide derivatives and has a molecular formula of C16H26N2O4S.
Wirkmechanismus
The mechanism of action of 1-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide involves the inhibition of the target enzyme's activity, which results in the modulation of various physiological processes. The compound achieves this by binding to the active site of the enzyme, thereby preventing the substrate from binding and inhibiting the enzyme's activity.
Biochemical and Physiological Effects
1-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide has been shown to exhibit several biochemical and physiological effects, including the inhibition of acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These effects have been linked to the potential therapeutic applications of the compound in various diseases, including Alzheimer's disease, Parkinson's disease, and glaucoma.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide is its potent inhibitory activity against various enzymes, which makes it a valuable tool for studying the role of these enzymes in various physiological processes. However, one of the limitations of 1-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide is its relatively low solubility in water, which can make it challenging to work with in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on 1-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide, including:
1. Investigating the potential therapeutic applications of 1-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide in various diseases, including Alzheimer's disease, Parkinson's disease, and glaucoma.
2. Studying the structure-activity relationship of 1-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide and its analogs to identify more potent and selective inhibitors of target enzymes.
3. Exploring the use of 1-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide as a tool for studying the role of target enzymes in various physiological processes.
4. Investigating the pharmacokinetic properties of 1-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide to optimize its use as a therapeutic agent.
Conclusion
In conclusion, 1-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry, biochemistry, and pharmacology. The compound exhibits potent inhibitory activity against various enzymes, which makes it a valuable tool for studying the role of these enzymes in various physiological processes. Further research is needed to fully understand the potential therapeutic applications of 1-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide and its analogs.
Wissenschaftliche Forschungsanwendungen
1-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes play a crucial role in various physiological processes, and their dysregulation has been linked to several diseases, including Alzheimer's disease, Parkinson's disease, and glaucoma.
Eigenschaften
IUPAC Name |
1-(dimethylsulfamoyl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S/c1-18(2)24(21,22)19-10-8-14(9-11-19)16(20)17-12-13-4-6-15(23-3)7-5-13/h4-7,14H,8-12H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXWHWNDHHAUCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4435368.png)

![ethyl [(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]acetate](/img/structure/B4435380.png)
![N-(2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-yl)-beta-alanine](/img/structure/B4435390.png)
![N-(4-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4435398.png)
![2,6-dimethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}morpholine](/img/structure/B4435400.png)
![2-(1-piperidinylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B4435406.png)

![1-[(2,5-dimethylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B4435439.png)



![N-(2-chlorophenyl)-2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4435465.png)
